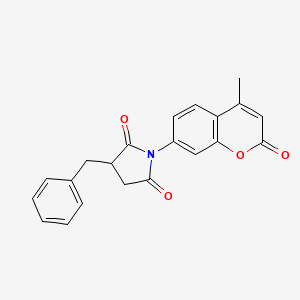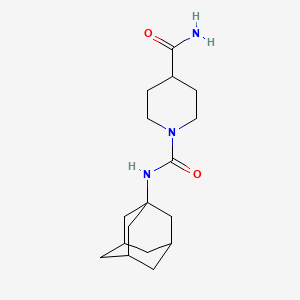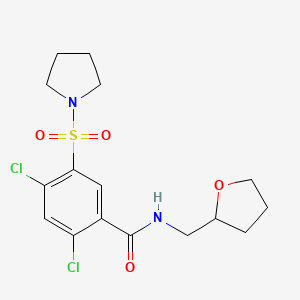
2-(4-tert-butylphenoxy)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)acetamide
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H27NO4S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.16607952 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemoselective Synthesis
Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is an intermediate step in the synthesis of antimalarial drugs, showcasing the relevance of acetamide derivatives in medicinal chemistry. This process, catalyzed by immobilized lipase, highlights the significance of acetamide compounds in facilitating selective chemical reactions, crucial for drug development (Magadum & Yadav, 2018).
Pharmacological Assessments
Acetamide derivatives, such as those synthesized through Leuckart synthesis, exhibit potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. The structural versatility of acetamide compounds allows for the development of novel pharmacological agents with significant therapeutic benefits (Rani, Pal, Hegde, & Hashim, 2016).
Asymmetric Hydrogenation
Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been used in rhodium-catalyzed asymmetric hydrogenation of alkenes. Acetamide structures play a role in creating chiral pharmaceutical ingredients, demonstrating their utility in synthesizing enantiomerically pure compounds crucial for drug efficacy (Imamoto et al., 2012).
Neuroprotective Antioxidants
The development of neuroprotective antioxidants, such as 4-{[(4-hydroxyphenyl)amino]methyl}-2,6-di-tert-butylphenol, using a "mix-and-match" drug design approach, underscores the importance of acetamide derivatives in designing multifunctional bioactive molecules for neurodegenerative conditions. These compounds offer a promising avenue for therapeutic strategies targeting complicated neurodegenerative diseases (Kenche et al., 2013).
Antioxidant Activities
Studies on the antioxidant activities of phenols and catechols, including derivatives like 2,6-di-tert-butyl-4-methylphenol, contribute to understanding the mechanism of action of antioxidants. These findings are crucial for developing acetamide derivatives as antioxidants, with applications ranging from food preservation to therapeutic agents for oxidative stress-related conditions (Barclay, Edwards, & Vinqvist, 1999).
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S/c1-17-5-9-19(10-6-17)24(20-13-14-29(26,27)16-20)22(25)15-28-21-11-7-18(8-12-21)23(2,3)4/h5-14,20H,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFAURQKSAGPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chlorobenzyl)thio]-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4063241.png)
![4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063250.png)

![3-amino-N-(4-nitrophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4063258.png)

![2-amino-4-[2-(4-tert-butylphenyl)ethyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4063274.png)
![N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B4063282.png)
![3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4063286.png)

![3-{[5-(benzylthio)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole](/img/structure/B4063302.png)
![2-(4-methoxyphenyl)-N-{[4-methyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4063314.png)
![4-{5-[(4-isopropylphenoxy)methyl]-2-furoyl}-2,6-dimethylmorpholine](/img/structure/B4063322.png)
![N-(4-methoxy-2-nitrophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4063326.png)
![3-(butyrylamino)-N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B4063328.png)
